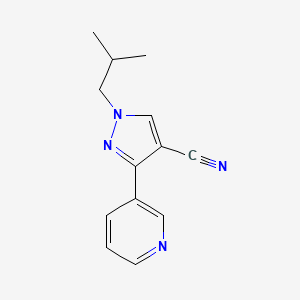

1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile

Description

1-Isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile is a pyrazole-carbonitrile derivative featuring an isobutyl group at the N1 position and a pyridinyl substituent at the C3 position.

Properties

Molecular Formula |

C13H14N4 |

|---|---|

Molecular Weight |

226.28 g/mol |

IUPAC Name |

1-(2-methylpropyl)-3-pyridin-3-ylpyrazole-4-carbonitrile |

InChI |

InChI=1S/C13H14N4/c1-10(2)8-17-9-12(6-14)13(16-17)11-4-3-5-15-7-11/h3-5,7,9-10H,8H2,1-2H3 |

InChI Key |

RLCVWLVKOLIAFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C2=CN=CC=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with isobutylhydrazine to form the corresponding hydrazone, which then undergoes cyclization with a suitable nitrile source to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Reactions at the Carbonitrile Group

The carbonitrile group (-C≡N) undergoes nucleophilic addition and substitution reactions, enabling derivatization into amines, amidines, and other functional groups.

Key Reactions:

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid or amide.

-

Conditions: Concentrated H₂SO₄ (110°C, 6h) yields 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid.

-

NaOH (aqueous ethanol, reflux) produces the corresponding amide intermediate.

-

-

Reduction: Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the nitrile to a primary amine.

-

Product: 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-methanamine.

-

-

Nucleophilic Substitution:

Cyclization and Heterocycle Formation

The carbonitrile group participates in cycloaddition and annulation reactions to form fused heterocycles.

Examples:

-

With Malononitrile: A three-component reaction with phenylhydrazine and malononitrile yields pyrazolo[3,4-b]pyridine-4-carbonitrile derivatives under ultrasound irradiation (80°C, 40W) .

-

Intramolecular Cyclization: Heating with hydroxylamine forms pyrazolo-oxazole derivatives via nitrile activation .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution at the C-5 position due to electron-withdrawing effects of the nitrile group.

| Reaction | Reagent | Product | Conditions |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile | 0°C, 2h |

| Sulfonation | SO₃/H₂SO₄ | 5-Sulfo derivative | 50°C, 4h |

Coordination Chemistry

The pyridin-3-yl group acts as a ligand in metal complexes, enhancing catalytic or biological activity.

Reported Complexes:

-

Copper(II) Complexes: Form octahedral geometries with the pyridine nitrogen and pyrazole N1 as donor sites .

-

Palladium(II) Complexes: Used in Suzuki-Miyaura cross-coupling reactions .

Oxidation and Reduction of the Pyridine Moiety

The pyridine ring undergoes redox reactions under controlled conditions:

-

Oxidation: KMnO₄ in acidic medium oxidizes the pyridine to pyridine N-oxide.

-

Reduction: NaBH₄ selectively reduces the pyridine ring to piperidine under high-pressure H₂.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar derivatives:

Scientific Research Applications

The compound (1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol is an organic molecule featuring a pyrazole ring, a pyridine moiety, and an isobutyl group. It shows potential in medicinal chemistry because of its various biological activities and ability to interact with biological targets.

Potential Applications

- Pharmaceutical Development The compound could be a lead structure for new drugs targeting inflammation, infections, or cancer.

- Chemical Biology It may be used to study enzyme functions or in probing biological pathways.

- Agricultural Chemistry Its antimicrobial properties suggest it could be used to protect crops from pathogens.

Biological Activities

Compounds similar to (1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol exhibit various biological activities:

- Antimicrobial properties Many pyrazole derivatives have shown effectiveness against bacterial and fungal strains .

- Anti-inflammatory effects Compounds with similar structures have been investigated for their ability to inhibit inflammatory pathways .

- Anticancer activity Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells .

Synthesis

The synthesis of (1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol can be achieved through several methods, allowing efficient synthesis and opportunities for modification and optimization.

Interaction Studies

Interaction studies involving (1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol focus on its binding affinity to various biological targets, which is crucial for understanding how the compound exerts its biological effects and identifying potential therapeutic applications.

Structural Similarities

Several compounds share structural similarities with (1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-Methylpyrazole | Pyrazole ring with methyl substitution | Known for its role as a ligand in coordination chemistry. |

| 4-Pyridylpyrazole | Pyrazole ring attached to a pyridine | Exhibits selective inhibition against certain kinases. |

| Isobutylpyrazole | Isobutyl group on a pyrazole ring | Demonstrates anti-inflammatory properties. |

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to a therapeutic effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

Key Compounds for Comparison :

- Compound A : 1-Isopropyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile ()

- Compound B: 5-Amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile ()

- Compound C : 1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile ()

- Compound D: 5-Amino-1-[2-(1,3,4-thiadiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile ()

Insights :

- Steric Effects : The isobutyl group in the target compound may enhance lipophilicity compared to the isopropyl group in Compound A.

- Electron-Withdrawing Effects : The carbonitrile group at C4 in all compounds enhances electrophilicity, but halogen substituents (e.g., iodine in Compound C) may alter reactivity through inductive effects .

Insights :

- The high yield of Compound A (90%) suggests that CuAAC is efficient for introducing triazole motifs, which could be adapted for synthesizing the target compound with pyridinyl groups .

- Ionic liquids (e.g., [bmim][BF₄]) in Compound D’s synthesis highlight alternative solvents for improving reaction efficiency, though yields remain moderate .

Solid-State and Spectroscopic Properties

Crystallography and Stability :

- Compound B: Exhibits a monoclinic crystal system with hydrogen bonding between NH₂ and chlorine, enhancing thermal stability .

- Target Compound : Likely to form similar H-bonded networks via pyridinyl N and carbonitrile groups, improving crystallinity.

Spectroscopic Signatures :

- ¹H NMR : In Compound A, the isopropyl group shows a septet at δ 4.57 ppm, while the target compound’s isobutyl group would display a multiplet near δ 1.8–2.2 ppm .

- IR : Carbonitrile stretches (~2234 cm⁻¹ in Compound A) are consistent across analogs, but pyridinyl C=N stretches (~1600 cm⁻¹) may differ .

Biological Activity

1-Isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Features

The synthesis of this compound typically involves the reaction of isobutyl hydrazine with pyridine derivatives, followed by subsequent steps to introduce the carbonitrile group. The molecular structure features a pyrazole ring substituted at the 3-position with a pyridine moiety and at the 4-position with a carbonitrile group, which is crucial for its biological activity.

Pharmacological Activities

Antitumor Activity:

Research indicates that pyrazole derivatives, including this compound, exhibit potent antitumor properties. These compounds have been shown to inhibit various cancer cell lines by targeting critical pathways involved in tumor growth. For instance, studies have demonstrated that pyrazole derivatives can effectively inhibit BRAF(V600E) and EGFR kinases, which are pivotal in many cancers .

Anti-inflammatory Effects:

The compound also shows promising anti-inflammatory activity. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. In experimental models, this compound demonstrated significant reductions in inflammation markers, suggesting its potential as an anti-inflammatory agent .

Antibacterial and Antifungal Properties:

In addition to its antitumor and anti-inflammatory activities, this compound exhibits antibacterial and antifungal effects. Studies have shown that pyrazole derivatives can disrupt bacterial cell membranes and inhibit fungal growth, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at the isobutyl group or variations in the pyridine substituent can significantly influence its potency and selectivity against specific targets. For example, increasing lipophilicity through alkyl substitutions has been correlated with enhanced cellular uptake and bioactivity .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related pyrazole compounds:

- Antitumor Efficacy: A study tested various pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231) and found that certain modifications led to increased cytotoxicity compared to standard treatments like doxorubicin .

- Anti-inflammatory Activity: In a model of acute inflammation, compounds similar to this compound demonstrated significant inhibition of edema formation compared to controls .

- Antimicrobial Testing: A series of pyrazole derivatives were evaluated against a range of bacterial strains, showing effective inhibition at low concentrations, highlighting their potential as new antibiotics .

Q & A

Q. What are the critical steps in synthesizing 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile?

The synthesis typically involves:

- Triazenylpyrazole precursor activation : Dissolving the precursor (e.g., (E)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1-isobutyl-1H-pyrazole-4-carbonitrile) in methylene chloride, followed by cooling to 0°C and addition of azido(trimethyl)silane and trifluoroacetic acid (TFA) .

- Thermal activation : Warming the reaction mixture to 50°C for 16 hours under stirring, monitored by TLC .

- Purification : Flash chromatography using silica gel and a cyclohexane/ethyl acetate gradient (0–35% ethyl acetate) to isolate the product in high yields (76–88%) .

- Characterization : ¹H/¹³C NMR, HRMS, and IR spectroscopy confirm structure and purity .

Q. How is flash chromatography optimized for purifying pyrazole-carbonitrile derivatives?

- Column parameters : Silica gel (e.g., PF-15SIHP-F0025) and solvent gradients (e.g., 0–25% ethyl acetate in cyclohexane over 20 column volumes) are critical for resolving polar intermediates .

- Dry loading : Celite is used to adsorb the crude product, improving separation efficiency .

- Rf monitoring : TLC with cyclohexane/ethyl acetate (2:1) helps determine elution profiles (e.g., Rf = 0.43–0.58) .

Q. What spectroscopic techniques validate the structure of this compound?

- ¹H/¹³C NMR : Key signals include pyrazole proton resonances (δ = 7.54–7.69 ppm) and nitrile carbon peaks (δ = 111.2–111.6 ppm) .

- HRMS : Confirms molecular ion peaks (e.g., m/z 238.0961 for C₁₂H₁₀N₆) with <0.1 ppm error .

- IR : Strong nitrile (2231–2232 cm⁻¹) and azide (2139–2143 cm⁻¹) stretches verify functional groups .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence reaction mechanisms and yields?

- Steric effects : Bulky groups (e.g., isobutyl) reduce reaction yields (76–87%) compared to smaller substituents (e.g., benzyl, 88%) due to hindered azide coupling .

- Electronic effects : Electron-withdrawing groups (e.g., nitriles) stabilize intermediates, improving regioselectivity in triazole formation .

- Case study : Replacing isobutyl with a 4-fluorobenzyl group alters NMR shifts (δ = 7.20 ppm for aromatic protons) without significantly affecting yield .

Q. How can contradictions in spectral data be resolved during characterization?

- Cross-validation : Compare HRMS and NMR data with computational predictions (e.g., DFT calculations for ¹³C shifts) .

- Solvent effects : Note deuterated solvent peaks (e.g., chloroform-d at δ = 7.27 ppm) to avoid misassignment .

- Contradiction example : Discrepancies in azide IR stretches (2139 vs. 2143 cm⁻¹) may arise from crystal packing or humidity; control experiments under anhydrous conditions are recommended .

Q. What strategies improve regioselectivity in pyrazole functionalization?

- Catalyst selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselective triazole formation (e.g., 66% yield for 3-(4-phenyl-1H-triazol-1-yl)-1H-pyrazole-4-carbonitrile) .

- Precursor design : Triazenylpyrazole precursors enable precise N1-substitution, avoiding competing N2 reactivity .

- Temperature control : Slow warming (0°C → 50°C) minimizes side reactions during azide coupling .

Q. How does solvent polarity impact reaction efficiency?

- Low polarity (methylene chloride) : Enhances solubility of hydrophobic intermediates, facilitating azide coupling at 50°C .

- Aqueous-organic mixtures (THF/H₂O) : Promote CuAAC reactions by stabilizing ionic intermediates (e.g., sodium ascorbate in THF/H₂O 1:1) .

- Case study : Replacing methylene chloride with THF in CuAAC increases triazole yield from 66% to >90% .

Q. What computational methods predict biological activity of pyrazole-carbonitrile derivatives?

- Docking studies : Model interactions with targets like GABA-A receptors using software (e.g., AutoDock) to identify key binding residues (e.g., hydrophobic pockets for isobutyl groups) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.